molecular formula C7H5BrN2S B1596958 5-(Bromomethyl)-1,2,3-benzothiadiazole CAS No. 850375-03-0

5-(Bromomethyl)-1,2,3-benzothiadiazole

Cat. No.: B1596958
CAS No.: 850375-03-0
M. Wt: 229.1 g/mol
InChI Key: NFVHCHHMBKMINT-UHFFFAOYSA-N
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Description

Historical Context and Significance of Benzothiadiazole Scaffolds in Organic Chemistry

The benzothiadiazole scaffold, a bicyclic heterocyclic system formed by fusing a benzene (B151609) ring with a thiadiazole ring, has been a subject of chemical investigation for over a century. The two parent isomers, 1,2,3-benzothiadiazole (B1199882) and 2,1,3-benzothiadiazole (B189464), form the foundation of this chemical class. The 1,2,3-isomer was first synthesized in 1887 through the diazotization of 2-aminothiophenol. wikipedia.org Its counterpart, the 2,1,3-benzothiadiazole, also known as piazthiole, has been known since the 19th century and is typically prepared from o-phenylenediamine. wikipedia.orgacs.org

The significance of the benzothiadiazole scaffold is extensive and multidisciplinary. In medicinal chemistry, these structures are considered "privileged scaffolds" because their derivatives exhibit a wide spectrum of biological activities. researchgate.net Compounds containing the benzothiazole (B30560) or benzothiadiazole core have been investigated for their potential as antitumor, antimicrobial, antidiabetic, anti-inflammatory, anticonvulsant, and antiviral agents. researchgate.netnih.govresearchgate.net

In the realm of materials science, the 2,1,3-benzothiadiazole (BTD) moiety is particularly valued as a core component in functional organic materials. acs.org Its strong electron-accepting nature makes it a crucial building block for creating donor-acceptor molecules with specific optoelectronic properties. semanticscholar.orgacs.org This has led to its incorporation into a variety of applications, including organic light-emitting diodes (OLEDs), organic solar cells, fluorescent probes, and advanced polymers. acs.orgresearchgate.netrsc.org The ongoing development of synthetic methods to functionalize the benzothiadiazole ring continues to expand its utility in both pharmacology and technology. acs.org

Structural Classification and Isomerism within Bromomethylated Benzothiadiazoles

Isomerism is a key feature in the chemistry of benzothiadiazoles. The primary structural distinction lies in the arrangement of atoms within the five-membered thiadiazole ring, giving rise to the 1,2,3- and 2,1,3-isomers. wikipedia.orgwikipedia.org These are sometimes referred to in the literature as iso-benzothiadiazole (isoBTD) and benzothiadiazole (BTD), respectively. mdpi.comnih.gov Both core structures are planar, 10-electron aromatic systems. wikipedia.org

Further isomerism arises from the position of substituents on the benzenoid portion of the scaffold. For bromomethylated benzothiadiazoles, the bromomethyl (-CH₂Br) group can be attached to one of four possible carbon atoms on the benzene ring (positions 4, 5, 6, or 7). The compound of focus, 5-(Bromomethyl)-1,2,3-benzothiadiazole, features the bromomethyl group at the 5-position of the 1,2,3-benzothiadiazole core. Its direct isomer is 5-(Bromomethyl)-2,1,3-benzothiadiazole, which shares the same substituent position but differs in the heterocyclic ring structure. This subtle structural change can lead to different chemical properties and reactivity.

Other related isomers include compounds where the bromine is directly attached to the ring, such as 5-Bromo-2,1,3-benzothiadiazole, or where other functional groups are present, like (1,2,3-Benzothiadiazol-5-yl)methanol. sigmaaldrich.comepa.gov

Interactive Data Table: Properties of 5-(Bromomethyl)benzothiadiazole Isomers

PropertyThis compound5-(Bromomethyl)-2,1,3-benzothiadiazole
CAS Number 850375-03-0 lookchem.com65858-50-6
Molecular Formula C₇H₅BrN₂S cookechem.comC₇H₅BrN₂S sigmaaldrich.com
Molecular Weight 229.1 g/mol cookechem.com229.10 g/mol sigmaaldrich.com
Melting Point 101-102.5 °C lookchem.comNot specified
InChIKey Not availableJEPACAAYCVWCFI-UHFFFAOYSA-N sigmaaldrich.com
Synonyms 5-(BroMoMethyl)benzo[d] wikipedia.orgnih.govacs.orgthiadiazole lookchem.com5-(Bromomethyl)benzo[c] wikipedia.orgwikipedia.orgnih.govthiadiazole

Research Trajectory of this compound and its Analogues

The research trajectory for this compound is primarily defined by its role as a reactive chemical intermediate. The parent 1,2,3-benzothiadiazole can be synthesized from 2-aminothiophenol, and subsequent functionalization leads to derivatives like the 5-bromomethyl compound. wikipedia.org The bromomethyl group is a highly versatile functional handle, acting as an effective electrophile for alkylation reactions.

Studies on analogous bromomethylated heterocyclic systems demonstrate that the bromine atom can be readily displaced by a variety of nucleophiles. pleiades.online This suggests that this compound is a valuable building block for synthesizing more complex molecules. Its primary application is as a pharmaceutical intermediate, where it can be used to introduce the benzothiadiazole moiety into larger molecular frameworks. lookchem.com

Research on related analogues, such as bromo- and dibromo-benzothiadiazoles, has focused on their utility in cross-coupling and nucleophilic aromatic substitution reactions to create novel materials. mdpi.comnih.gov These studies aim to develop new organic semiconductors, dyes, and other functional materials by pairing the electron-accepting benzothiadiazole core with various electron-donating groups. semanticscholar.orgresearchgate.net The incorporation of bromine atoms onto the scaffold enhances the reactivity for such synthetic transformations. nih.govresearchgate.net While specific published studies focusing exclusively on the reactions of this compound are not extensively detailed in public literature, its value is inferred from its commercial availability as a synthetic precursor and the broad research interest in functionalized benzothiadiazole analogues for both materials science and medicinal chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(bromomethyl)-1,2,3-benzothiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2S/c8-4-5-1-2-7-6(3-5)9-10-11-7/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFVHCHHMBKMINT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CBr)N=NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00383582
Record name 5-(bromomethyl)-1,2,3-benzothiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850375-03-0
Record name 5-(bromomethyl)-1,2,3-benzothiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5 Bromomethyl 1,2,3 Benzothiadiazole and Its Analogues

Direct Bromomethylation Strategies of Benzothiadiazole Systems

Direct conversion of the methyl group on the benzothiadiazole ring system into a bromomethyl group is achieved through specific free-radical halogenation techniques.

The most common and established method for the benzylic bromination of methylarenes, including by extension 5-methyl-1,2,3-benzothiadiazole (B13026485), is the Wohl-Ziegler reaction. wikipedia.orgthermofisher.com This reaction employs N-Bromosuccinimide (NBS) as the bromine source in a non-polar solvent, typically carbon tetrachloride (CCl4). wikipedia.orgorganic-chemistry.org The reaction proceeds via a free-radical chain mechanism, which requires the use of a radical initiator, such as 2,2'-azobis(isobutyronitrile) (AIBN) or dibenzoyl peroxide, often activated by heat or UV light. commonorganicchemistry.commychemblog.com

The key to the selectivity of the Wohl-Ziegler reaction is maintaining a very low concentration of molecular bromine (Br₂) and hydrogen bromide (HBr) in the reaction mixture, which are generated in situ. organic-chemistry.org This low concentration suppresses competitive electrophilic addition or substitution reactions on the aromatic ring, favoring the desired radical abstraction of a hydrogen atom from the more reactive benzylic position. organic-chemistry.org The resulting benzylic radical is stabilized by resonance with the aromatic system and reacts with Br₂ to form the 5-(bromomethyl)-1,2,3-benzothiadiazole product and a bromine radical, which continues the chain reaction. mychemblog.com For the reaction to proceed cleanly, it is crucial to use anhydrous conditions, as the presence of water can lead to hydrolysis of the product. missouri.edu

Table 1: General Conditions for Wohl-Ziegler Bromination

Parameter Condition Purpose Source(s)
Brominating Agent N-Bromosuccinimide (NBS) Provides a low, steady concentration of bromine radicals. wikipedia.orgthermofisher.com
Substrate 5-Methyl-1,2,3-benzothiadiazole The starting material with the target methyl group.
Radical Initiator AIBN or Benzoyl Peroxide Initiates the free-radical chain reaction. commonorganicchemistry.commychemblog.com
Solvent Carbon Tetrachloride (CCl₄) Inert solvent; succinimide (B58015) byproduct is insoluble, indicating reaction completion. wikipedia.orgorganic-chemistry.org
Conditions Reflux, Nitrogen Atmosphere Provides energy for initiation; prevents side reactions with oxygen. mychemblog.commissouri.edu

An alternative, "green" approach to benzylic bromination utilizes an aqueous system of hydrobromic acid (HBr) and an oxidizing agent, most commonly hydrogen peroxide (H₂O₂). researchgate.net This method serves as a source of bromine radicals for the selective bromination of the methyl group on arenes. researchgate.net The reaction is typically promoted by illumination, for instance with an incandescent light bulb, which facilitates the homolytic cleavage to generate the necessary radicals. researchgate.net

This system is considered environmentally preferable as it avoids the use of chlorinated solvents and the byproduct of the reaction is water. researchgate.net Research has demonstrated that this method efficiently converts various substituted toluenes into their corresponding benzyl (B1604629) bromides. researchgate.net A study on the photocatalytic oxidative benzylic bromination of 2,6-dichlorotoluene (B125461) using HBr and H₂O₂ in a microchannel reactor reported high conversion and yield, showcasing the method's efficiency and safety benefits over traditional batch processes. nih.govresearchgate.net By varying the molar ratios of the reactants and optimizing conditions such as temperature and residence time, high selectivity for the desired benzyl bromide product can be achieved. nih.gov

Table 2: Conditions for Benzylic Bromination with H₂O₂/HBr

Parameter Condition Research Finding Source(s)
Bromine Source Hydrobromic Acid (HBr) Acts as the source of bromide ions. researchgate.net
Oxidant Hydrogen Peroxide (H₂O₂) Oxidizes HBr to generate bromine radicals in situ. researchgate.netnih.gov
Activation Light Irradiation (e.g., blue light) Promotes the formation of bromine radicals. researchgate.netnih.gov
System Aqueous or Biphasic Offers a "green" alternative to chlorinated solvents. researchgate.netmdma.ch
Yield Up to 91.4% (for 2,6-dichlorobenzyl bromide) Demonstrates high efficiency under optimized microreactor conditions. nih.gov

Post-Synthetic Functional Group Interconversions of Bromomethyl Groups

Once synthesized, the bromomethyl group in this compound is a versatile handle for further chemical transformations, allowing for the introduction of other functional groups.

A primary transformation of the bromomethyl group is its oxidation to the corresponding aldehyde, 1,2,3-benzothiadiazole-5-carbaldehyde. This conversion creates a valuable synthon for building more complex molecules. Two classic methods are particularly relevant for this transformation: the Kornblum oxidation and the Sommelet reaction.

The Kornblum oxidation involves the reaction of a benzyl halide with dimethyl sulfoxide (B87167) (DMSO). wikipedia.org The process begins with the displacement of the bromide by the oxygen atom of DMSO to form an alkoxysulfonium salt. wikipedia.org In the presence of a mild base, such as triethylamine, this intermediate undergoes an elimination reaction to yield the aldehyde, DMSO, and the triethylammonium (B8662869) salt. wikipedia.org This method is known for its mild, non-toxic, and metal-free conditions. researchgate.net The reaction has been widely applied in tandem with in-situ iodination for the C(sp³)–H functionalization of methyl-azaarenes, where the generated alkyl iodide undergoes Kornblum oxidation. researchgate.netchim.it

The Sommelet reaction provides another route to aldehydes from benzyl halides. This reaction involves treating the benzyl halide with hexamine (hexamethylenetetramine). rsc.org The initial step is the formation of a quaternary ammonium (B1175870) salt. rsc.org This salt is then hydrolyzed with water, often under acidic conditions, to produce the desired aldehyde. rsc.org

Table 3: Comparison of Oxidation Methods for Benzyl Bromides

Method Reagents Mechanism Key Features Source(s)
Kornblum Oxidation Dimethyl Sulfoxide (DMSO), Base (e.g., Triethylamine) Formation and elimination of an alkoxysulfonium salt. Metal-free, mild conditions. wikipedia.orgresearchgate.net
Sommelet Reaction Hexamine, Water Formation and hydrolysis of a quaternary ammonium salt. Classic method for aldehyde synthesis from benzyl halides. rsc.org

Advanced Coupling and Substitution Reactions for Diversification of Bromomethylated Benzothiadiazoles

The bromomethyl group serves as an excellent electrophilic site for carbon-carbon bond formation, enabling significant diversification of the benzothiadiazole structure through modern cross-coupling reactions.

While palladium-catalyzed cross-coupling reactions traditionally focus on aryl halides, the benzylic C(sp³)-Br bond in this compound can also participate in these powerful transformations.

The Suzuki-Miyaura coupling of benzyl halides with arylboronic acids has been developed as a versatile method for synthesizing diarylmethane derivatives. researchgate.net These reactions are typically catalyzed by a palladium(0) complex in the presence of a base. researchgate.net Studies have shown that such couplings can be efficiently promoted by microwave irradiation, significantly reducing reaction times. researchgate.net The choice of catalyst, base, and solvent is crucial for achieving high yields and preventing side reactions. For instance, a study on the regioselective Suzuki coupling of 2-bromo-5-(bromomethyl)thiophene (B1590285) demonstrated that the reaction selectively occurs at the C(sp²)-Br bond over the C(sp³)-Br bond, highlighting the potential for chemoselective functionalization in molecules with multiple halogenated sites. nih.govnih.gov

The Sonogashira coupling provides a direct route to aryl-alkyne structures. While typically used for aryl/vinyl halides, recent advancements have enabled the coupling of unactivated alkyl bromides, including benzylic bromides, with terminal alkynes. organic-chemistry.orgresearchgate.net A recently developed protocol describes the mild, rapid, and highly selective palladium-catalyzed cross-coupling of various benzyl bromides with lithium acetylides at room temperature, affording protected benzylic acetylenes in high yields. rsc.org This method expands the toolkit for introducing alkyne moieties, which are valuable for further chemistry, such as click reactions or as building blocks in materials science. rsc.org

Table 4: Palladium-Catalyzed Couplings of Benzylic Bromides

Coupling Reaction Coupling Partner Catalyst System (Example) Product Type Source(s)
Suzuki-Miyaura Arylboronic Acid Pd(PPh₃)₄, K₃PO₄ Diaryl Methane Derivative researchgate.netnih.gov
Sonogashira Terminal Alkyne (as Lithium Acetylide) [Pd(μ-I)PᵗBu₃]₂ Benzyl Alkyne rsc.org

Nucleophilic Aromatic Substitution Reactions on Brominated Benzothiadiazoles

Nucleophilic aromatic substitution (SNA_r) is a fundamental reaction for the functionalization of electron-deficient aromatic rings, such as the benzothiadiazole system. The presence of electron-withdrawing groups, like the thiadiazole ring itself, activates the aromatic system towards attack by nucleophiles. The incorporation of bromine atoms further enhances this reactivity. nih.govsemanticscholar.org

The reaction of brominated benzothiadiazoles with various nucleophiles, including amines, alkoxides, and thiolates, allows for the introduction of a wide array of functional groups. The reaction conditions, such as the choice of solvent and temperature, can significantly influence the outcome and selectivity of the substitution. nih.gov

Studies on 4-bromobenzo[1,2-d:4,5-d′]bis( rsc.orgutm.mynih.govthiadiazole) have shown that this compound undergoes nucleophilic substitution with various amines. The reactivity can be modulated by the reaction conditions to achieve either mono- or di-substitution, depending on the starting material. nih.govresearchgate.net

Table 3: Nucleophilic Aromatic Substitution of 4-bromobenzo[1,2-d:4,5-d′]bis( rsc.orgutm.mynih.govthiadiazole) with Amines nih.gov

EntryNucleophileSolventTemperature (°C)ProductYield (%)
1MorpholineDichloromethaneRoom Temp4-morpholinobenzo[1,2-d:4,5-d']bis( rsc.orgutm.mynih.govthiadiazole)45
2Piperidine (B6355638)DichloromethaneRoom Temp4-(piperidin-1-yl)benzo[1,2-d:4,5-d']bis( rsc.orgutm.mynih.govthiadiazole)52
3AnilineDMF804-(phenylamino)benzo[1,2-d:4,5-d']bis( rsc.orgutm.mynih.govthiadiazole)65

Knoevenagel Condensation Reactions with Bromomethyl-Derived Aldehydes

The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction that involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, typically catalyzed by a weak base. wikipedia.org This reaction is instrumental in the synthesis of α,β-unsaturated compounds and various heterocyclic systems. nih.gov

To utilize this reaction for the derivatization of this compound, the bromomethyl group would first need to be converted into an aldehyde function, yielding 5-formyl-1,2,3-benzothiadiazole. This transformation can be achieved through various oxidative methods. Once the aldehyde is obtained, it can be reacted with a range of active methylene compounds, such as malononitrile, ethyl cyanoacetate, or barbituric acid, in the presence of a base like piperidine or an ammonium salt, to afford the corresponding Knoevenagel condensation products. wikipedia.orgdamascusuniversity.edu.sy

The general scheme for the Knoevenagel condensation involves the deprotonation of the active methylene compound by the base to form a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the benzothiadiazole-derived aldehyde. The resulting aldol-type adduct subsequently undergoes dehydration to yield the final α,β-unsaturated product. wikipedia.org The Doebner modification of this reaction, using pyridine (B92270) as a solvent and a carboxylic acid as one of the activating groups on the nucleophile, often leads to condensation followed by decarboxylation. wikipedia.org

While specific examples starting from 5-formyl-1,2,3-benzothiadiazole are not detailed in the provided search results, the general applicability of the Knoevenagel condensation to aromatic aldehydes is well-established, suggesting that 5-formyl-1,2,3-benzothiadiazole would be a suitable substrate for this transformation. nih.govdamascusuniversity.edu.sy

Reactivity and Reaction Mechanisms of Bromomethylated Benzothiadiazoles

Aromaticity and Electronic Structure Influencing Reactivity

The 1,2,3-benzothiadiazole (B1199882) scaffold is a bicyclic aromatic system composed of a benzene (B151609) ring fused to a 1,2,3-thiadiazole (B1210528) ring. wikipedia.org This fusion results in a planar, 10-electron system that adheres to Hückel's rule for aromaticity. wikipedia.orgwikipedia.org The thiadiazole portion of the molecule, containing two nitrogen atoms and a sulfur atom, is strongly electron-withdrawing. This characteristic significantly influences the electronic landscape of the entire molecule.

The electronegative heteroatoms in the thiadiazole ring pull electron density from the fused benzene ring, rendering the carbocyclic system electron-deficient compared to unsubstituted benzene. nih.gov This electron-deficient nature deactivates the ring system towards traditional electrophilic aromatic substitution reactions, which typically require harsh conditions to proceed. acs.orgdiva-portal.org Consequently, the primary site of reactivity for 5-(bromomethyl)-1,2,3-benzothiadiazole is not the aromatic ring itself, but the exocyclic bromomethyl group. The electronic properties of the parent 1,2,3-benzothiadiazole are summarized in the table below.

PropertyValue
Chemical Formula C₆H₄N₂S
Molar Mass 136.17 g·mol⁻¹ wikipedia.org
Appearance Colorless solid wikipedia.org
Melting Point 36–37 °C wikipedia.org
N-N Bond Distance 128 pm wikipedia.org
S-N Bond Distance 171 pm wikipedia.org
Data for the parent compound, 1,2,3-benzothiadiazole.

Electrophilic and Nucleophilic Reaction Pathways in Benzothiadiazole Systems

The reaction pathways of this compound are dominated by the reactivity of the C-Br bond in the methyl substituent.

Nucleophilic Reactions: The most common reaction pathway for this compound is nucleophilic substitution. The benzylic carbon of the bromomethyl group is highly electrophilic due to the electron-withdrawing nature of both the adjacent aromatic system and the bromine atom. Bromide is an excellent leaving group, facilitating the attack by a wide variety of nucleophiles. This reaction, typically proceeding through an Sɴ2 mechanism, is a versatile method for introducing diverse functional groups onto the benzothiadiazole core.

Interactive Table: Examples of Nucleophilic Substitution with this compound

Nucleophile (Nu⁻)Reagent ExampleProduct StructureProduct Class
CyanideSodium Cyanide (NaCN)BTD-CH₂-CNNitrile
HydroxideSodium Hydroxide (NaOH)BTD-CH₂-OHAlcohol
AlkoxideSodium Methoxide (NaOCH₃)BTD-CH₂-OCH₃Ether
ThiolateSodium Thiophenolate (NaSPh)BTD-CH₂-SPhThioether
AmineAmmonia (NH₃)BTD-CH₂-NH₂Primary Amine
AzideSodium Azide (NaN₃)BTD-CH₂-N₃Azide
BTD represents the 1,2,3-benzothiadiazol-5-yl moiety.

Electrophilic Reactions: As previously mentioned, the benzothiadiazole ring is deactivated towards electrophilic attack. acs.orgrsc.org Reactions such as nitration are slow and often require forcing conditions. wikipedia.org When substitution does occur on activated benzothiadiazole systems (e.g., those bearing an amino group), the position of attack is directed by the existing substituents. rsc.org For this compound, electrophilic attack on the ring is not a synthetically favored pathway.

Radical Reaction Mechanisms in Bromomethylated Benzothiadiazole Synthesis and Transformations

Radical mechanisms play a crucial role in both the synthesis and subsequent reactions of bromomethylated benzothiadiazoles. The synthesis of this compound itself is often achieved through the free-radical bromination of 5-methyl-1,2,3-benzothiadiazole (B13026485) using reagents like N-Bromosuccinimide (NBS) in the presence of a radical initiator.

Beyond simple nucleophilic substitution (Sɴ2), the C-Br bond in this compound can be cleaved via a radical-nucleophilic substitution (Sʀɴ1) mechanism. wikipedia.org This multi-step chain reaction pathway provides an alternative route for substitution, particularly with nucleophiles that are also good electron donors. wikipedia.orgdalalinstitute.com

The Sʀɴ1 mechanism proceeds through the following key steps: wikipedia.orgdalalinstitute.com

Initiation: An electron is transferred from an initiator (e.g., via photostimulation or a chemical reductant) to the substrate, this compound, forming a radical anion.

Fragmentation: The newly formed radical anion is unstable and rapidly fragments. The weak C-Br bond cleaves to release a stable bromide anion (Br⁻) and the 1,2,3-benzothiadiazol-5-ylmethyl radical.

Radical-Nucleophile Coupling: The arylmethyl radical reacts with a nucleophile (Nu⁻) to form a new radical anion, this time of the substituted product.

Propagation: This product radical anion transfers its electron to a new molecule of the starting material (this compound), thereby forming the final, neutral substitution product and regenerating the radical anion from step 1 to continue the chain reaction.

This mechanism is distinct from the Sɴ2 pathway and does not require strong deactivating groups on the aromatic ring to proceed. wikipedia.org The involvement of a free radical intermediate is a defining characteristic of this substitution type. wikipedia.org The Sʀɴ1 pathway can be particularly relevant in reactions involving nitroalkane anions or other specialized nucleophiles under conditions that favor single-electron transfer. rsc.org

Computational and Theoretical Investigations of Bromomethylated Benzothiadiazoles

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to elucidating the electronic characteristics that govern the behavior of benzothiadiazole derivatives. These computational approaches allow researchers to predict molecular properties, complementing and guiding experimental work.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of organic molecules due to its balance of accuracy and computational cost. scirp.orgscirp.org DFT calculations, often using functionals like B3LYP, provide reliable insights into molecular geometry, vibrational frequencies, and key electronic parameters. scirp.orgscirp.orgnih.gov For benzothiadiazole derivatives, DFT is instrumental in determining the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comnih.gov

The energy difference between the HOMO and LUMO, known as the energy gap (Egap), is a critical parameter that helps predict a molecule's stability, reactivity, and potential for charge transfer. nbu.edu.sasamipubco.com A smaller HOMO-LUMO gap generally suggests higher chemical reactivity and facilitates intramolecular charge transfer. nih.govsamipubco.com Studies on various benzothiadiazole derivatives have shown that their electronic properties can be precisely tuned by altering substituent groups. mdpi.comresearchgate.net For example, DFT calculations revealed that introducing bromine atoms significantly increases the electron affinity (EA) of the benzobisthiadiazole system, enhancing its electron-acceptor characteristics. semanticscholar.orgmdpi.com

Table 1: Calculated Electronic Properties of Selected Benzothiadiazole Derivatives using DFT

Compound/Derivative ClassHOMO (eV)LUMO (eV)Energy Gap (Egap) (eV)Reference
2,1,3-Benzothiadiazole (B189464) derivatives (2a-d)-5.24 to -4.78-2.92 to -2.711.75 to 2.38 mdpi.com
Benzo[1,2-d:4,5-d′]bis( mdpi.comscirp.orgnih.govthiadiazole)-7.61-1.785.83 semanticscholar.org
4-Bromobenzo[1,2-d:4,5-d′]bis( mdpi.comscirp.orgnih.govthiadiazole)-7.73-2.025.71 semanticscholar.org
4,8-Dibromobenzo[1,2-d:4,5-d′]bis( mdpi.comscirp.orgnih.govthiadiazole)-7.85-2.225.63 semanticscholar.org
2-Substituted-1,3-Benzothiazole DerivativesNot SpecifiedNot Specified3.95 to 4.70 nbu.edu.sa

Molecular Modeling and Simulation for Structure-Activity Relationships

Molecular modeling and simulation are powerful techniques for exploring how the three-dimensional structure of a molecule relates to its biological activity or material properties. These methods are crucial in the rational design of novel compounds.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. researchgate.netbiointerfaceresearch.com This method is extensively used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level. nih.gov For benzothiazole (B30560) and related thiadiazole derivatives, docking studies have been performed to evaluate their binding affinity and interaction patterns with various biological targets, such as enzymes and proteins involved in microbial or disease pathways. researchgate.netnih.govuowasit.edu.iq

These studies can reveal key interactions, like hydrogen bonds and hydrophobic contacts, between the ligand and the active site residues of the target protein. nih.gov For example, docking analyses of benzothiazole derivatives against the enzyme dihydroorotase have shown the formation of hydrogen bonds with specific amino acid residues like LEU222 and ASN44. nih.gov The calculated binding affinity, or docking score, helps to rank compounds and prioritize them for further experimental testing. uowasit.edu.iq

Table 2: Examples of Molecular Docking Studies on Thiazole (B1198619)/Thiadiazole Derivatives

Compound ClassTarget ProteinKey Finding/InteractionDocking Score (kcal/mol)Reference
Benzothiazole DerivativesDNA Gyrase (PDB: 3G75)Dock scores were found to be consistent with antimicrobial activity.Not Specified researchgate.net
1,3,4-Thiadiazole Derivative (L3)ADP-sugar pyrophosphatase (NUDT5 Gene)Formation of four hydrogen bonds.-8.9 uowasit.edu.iq
Benzothiazole-Thiazole Hybridsp56lck Kinase (PDB: 1QPC)Identified binding patterns in the hinge region and allosteric sites.Not Specified biointerfaceresearch.com
Benzothiazole DerivativesDihydroorotaseHydrogen bonds with LEU222 or ASN44; hydrophobic interactions.Not Specified nih.gov
5-Indolylmethylen-4-oxo-2-thioxothiazolidine DerivativesE. coli MurBBinding scores were consistent with biological activity.-8.8 to -10.1 mdpi.com

Understanding the relationship between a molecule's chemical structure and its properties (Structure-Property Relationship, SPR) is a cornerstone of materials science and medicinal chemistry. nih.goveurekaselect.com Computational models are pivotal in establishing these relationships, enabling the prediction of properties for novel, unsynthesized derivatives. mdpi.com This predictive power accelerates the design and optimization of compounds with desired characteristics, such as enhanced pharmacokinetic profiles or specific electronic properties. nih.govbenthamscience.com

For benzothiadiazole-based materials, computational studies have elucidated how modifications to the molecular structure, such as the type and position of donor-acceptor units, influence their photovoltaic performance. researchgate.net In drug development, Quantitative Structure-Activity Relationship (QSAR) models are developed to correlate molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with biological activity. mdpi.com These models can then be used to screen virtual libraries of compounds, identifying derivatives with potentially improved potency or other desirable traits, thereby guiding synthetic efforts. mdpi.combenthamscience.com

Electronic Structure Analysis

A detailed analysis of the electronic structure provides a deep understanding of a molecule's behavior. The frontier molecular orbitals, HOMO and LUMO, are central to this analysis as they dictate the molecule's electronic and optical properties. nih.gov

The spatial distribution of these orbitals is particularly informative. In many donor-acceptor benzothiadiazole derivatives, the HOMO is often delocalized across the entire molecule or concentrated on the electron-donating part, while the LUMO is typically localized on the electron-accepting benzothiadiazole core. mdpi.comnih.govresearchgate.net This separation of frontier orbitals is characteristic of molecules with efficient intramolecular charge transfer (ICT) properties, which is crucial for applications in organic electronics. mdpi.comresearchgate.net

The energy levels of the HOMO and LUMO determine the molecule's ionization potential and electron affinity, respectively. nih.govmdpi.com The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and the energy required for electronic excitation. nbu.edu.sa Theoretical calculations show that the introduction of different substituents can systematically tune these energy levels. For instance, strong electron-withdrawing groups tend to stabilize (lower the energy of) both the HOMO and LUMO levels. researchgate.net

Frontier Molecular Orbital (FMO) Analysis, including HOMO-LUMO Gap Determination

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry, providing deep insights into the electronic behavior and reactivity of molecules by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.com The energy difference between these two orbitals, the HOMO-LUMO gap (E_gap), is a critical parameter that dictates the molecule's kinetic stability, chemical reactivity, and electronic excitation properties. A small HOMO-LUMO gap is generally associated with higher chemical reactivity and greater polarizability.

In the realm of benzothiadiazole derivatives, the distribution and energies of these frontier orbitals are heavily influenced by the nature and position of substituents on the benzoid ring. Theoretical calculations on various benzothiazole derivatives have shown that the HOMO is often delocalized across the entire molecule, including the benzothiazole core and any appended donor moieties. nih.gov In contrast, the LUMO is frequently localized on the electron-accepting benzothiadiazole fragment. rsc.orgnih.gov This spatial separation of the frontier orbitals is a hallmark of donor-acceptor systems and is fundamental to their application in optoelectronic devices.

For 5-(Bromomethyl)-1,2,3-benzothiadiazole, the bromomethyl (-CH2Br) group is expected to act as an electron-withdrawing substituent. Consequently, it is predicted to lower the LUMO energy level of the benzothiadiazole system. This would result in a relatively small HOMO-LUMO gap, suggesting that the molecule is likely to be chemically reactive. While specific calculated values for this compound are not available, the table below presents representative data for related benzothiadiazole derivatives, illustrating the impact of various substituents on the HOMO-LUMO gap.

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
2,1,3-Benzothiadiazole Derivative 2a-5.12-2.742.38
2,1,3-Benzothiadiazole Derivative 2b-5.24-2.862.38
2,1,3-Benzothiadiazole Derivative 2c-4.78-3.031.75
2,1,3-Benzothiadiazole Derivative 2d-5.12-2.742.38

This table presents calculated HOMO, LUMO, and energy gap values for a series of 2,1,3-benzothiadiazole derivatives, demonstrating the range of these electronic parameters. Data sourced from a DFT study on small donor molecules. nih.gov

Evaluation of Electron Affinity and Electron Delocalization

Electron affinity (EA) is the energy released when an electron is added to a neutral molecule to form a negative ion. It is a direct measure of a compound's ability to accept an electron. For benzothiadiazole derivatives, a high electron affinity is a key characteristic, underscoring their utility as electron-acceptor units in materials science. nih.gov The electron-deficient nature of the benzothiadiazole ring system is the primary reason for this property. The introduction of electron-withdrawing substituents, such as fluorine or cyano groups, has been shown to significantly increase the electron affinity of the benzothiadiazole core, thereby enhancing its electron-accepting capabilities. nih.gov The bromomethyl group in this compound is anticipated to similarly increase its electron affinity.

Electron delocalization, the dispersion of electron density over multiple atoms within a molecule, is a critical factor for the stability and electronic properties of conjugated systems. In benzothiadiazoles, the π-electron system is delocalized over both the benzene (B151609) and thiadiazole rings. This delocalization can be modulated by substituents. Studies on isomeric benzobischalcogenadiazoles have indicated that the position of the heteroatoms in the five-membered ring influences the electron-withdrawing properties and electron delocalization. researchgate.net Specifically, 1,2,5-thiadiazole (B1195012) systems tend to be better electron acceptors than their 1,2,3-thiadiazole (B1210528) counterparts. researchgate.net However, both isomers exhibit significant electron delocalization, which is essential for their electronic applications.

Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a powerful computational tool that provides a visual representation of the charge distribution in a molecule. The MEP map helps in identifying the electron-rich and electron-poor regions of a molecule, which are crucial for predicting its reactivity towards electrophiles and nucleophiles. In an MEP map, regions of negative electrostatic potential (typically colored red) indicate an excess of electron density and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) signify a deficiency of electrons and are prone to nucleophilic attack.

For benzothiadiazole derivatives, MEP maps typically reveal negative potential around the nitrogen atoms of the thiadiazole ring due to the lone pairs of electrons, making these sites potential centers for electrophilic interactions. nih.govresearchgate.net The aromatic benzene ring generally exhibits a mixed or slightly negative potential. The introduction of substituents dramatically alters the MEP landscape. Electron-withdrawing groups, like the bromomethyl group in this compound, would be expected to draw electron density away from the benzothiadiazole core, making the ring system more electron-deficient and increasing the positive potential on the hydrogen atoms of the benzene ring. The bromine atom, being highly electronegative, would create a region of negative potential around itself, while the adjacent methyl carbon and its hydrogens would likely exhibit a positive potential. This detailed charge distribution is instrumental in understanding the non-covalent interactions and reaction mechanisms of the molecule.

Q & A

Basic: What synthetic methodologies are recommended for introducing bromomethyl groups into the benzothiadiazole core structure?

Answer: Bromomethylation can be achieved via radical bromination using N-bromosuccinimide (NBS) under UV light or thermal initiation, as demonstrated in the synthesis of analogous imidazothiadiazole derivatives . For regioselective substitution, researchers should optimize reaction conditions (e.g., solvent polarity, temperature) and confirm the bromomethyl position using X-ray crystallography . Alternative routes may involve alkylation with bromomethyl ethers in the presence of Lewis acids.

Advanced: How can computational chemistry aid in predicting the electronic effects of bromomethyl substitution on benzothiadiazole derivatives for organic electronics?

Answer: Density functional theory (DFT) calculations can model:

  • HOMO-LUMO energy levels to assess electron affinity and charge transport.
  • Dipole moments to predict crystallinity in photovoltaic polymers.
    Studies on benzothiadiazole-based polymers (e.g., PCDTBT) show that electron-withdrawing substituents like bromomethyl enhance electron mobility, making them suitable for organic solar cells . Comparative DFT analysis with fluoro or methyl substituents can guide material design .

Basic: What analytical techniques are critical for verifying the purity and structure of 5-(bromomethyl)-1,2,3-benzothiadiazole?

Answer: Key techniques include:

Technique Application
1H/13C NMR Confirm substitution patterns (δ ~4.3–4.7 ppm for CH2Br) .
High-resolution MS Validate molecular ion (expected m/z ~215.07 for C6H3BrN2S) .
X-ray crystallography Resolve regiochemistry and crystal packing, as shown in bromophenyl-thiadiazole hybrids .

Advanced: What strategies resolve contradictions in reported spectroscopic data for bromomethyl-substituted benzothiadiazoles across studies?

Answer: Discrepancies may arise from solvent effects or impurities. Mitigation strategies:

  • Multinuclear NMR (2D COSY, HSQC) : Assign proton-carbon correlations unambiguously.
  • Elemental analysis : Confirm stoichiometric ratios (C, H, N, S) .
  • Comparative studies : Use reference compounds from databases or synthesized analogs .

Basic: What are the primary research applications of bromomethyl-substituted benzothiadiazoles in material science?

Answer: Applications include:

  • Organic photovoltaics : As electron-deficient units in conjugated polymers (e.g., PCDTBT derivatives) to enhance charge separation .
  • Coordination chemistry : As ligands for transition metals (e.g., Pd, Cu) in catalytic systems.
  • Liquid crystals : Functionalization via bromomethyl groups to tune mesophase behavior.

Advanced: How can researchers design experiments to evaluate the reactivity of the bromomethyl group in cross-coupling reactions?

Answer: Screen palladium-catalyzed reactions under varied conditions:

Parameter Options
Catalyst Pd(PPh3)4, PdCl2(dppf), or Buchwald-Hartwig catalysts.
Base K2CO3 (polar aprotic solvents) or Cs2CO3 (non-polar solvents).
Coupling Partner Arylboronic acids (Suzuki), alkenes (Heck), or amines (Buchwald-Hartwig).
Monitor reaction progress via GC-MS or HPLC, and validate products using X-ray crystallography .

Basic: What safety protocols are essential when handling this compound?

Answer: Critical precautions include:

  • Use of PPE (nitrile gloves, goggles, lab coat) and fume hoods.
  • Storage at 2–8°C in airtight containers to prevent degradation .
  • Immediate neutralization of spills with sodium bicarbonate.

Advanced: What mechanistic insights explain the regioselective bromination of methyl-substituted benzothiadiazoles?

Answer: Radical bromination with NBS favors benzylic positions due to stabilization of the transition state. Computational studies suggest the electron-deficient benzothiadiazole core directs bromomethylation to the para position relative to the thiadiazole ring. Experimental validation via isotopic labeling or kinetic isotope effects is recommended .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.